2-Cyclopentyl-6-methylisonicotinonitrile

Lipophilicity Drug-likeness Permeability

2-Cyclopentyl-6-methylisonicotinonitrile (CAS 2079926-33-1) is a disubstituted pyridine-4-carbonitrile belonging to the isonicotinonitrile class, with molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol. The compound features a cyclopentyl group at the 2-position and a methyl group at the 6-position of the pyridine ring, yielding a compact, lipophilic scaffold with a computed LogP of approximately 2.9 and a topological polar surface area of 36.7 Ų.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B13045517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-6-methylisonicotinonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C2CCCC2)C#N
InChIInChI=1S/C12H14N2/c1-9-6-10(8-13)7-12(14-9)11-4-2-3-5-11/h6-7,11H,2-5H2,1H3
InChIKeyHPPVZYDLYRPJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-6-methylisonicotinonitrile – Procurement-Ready Pyridine-Carbonitrile Building Block with Differentiated Cyclopentyl Substitution


2-Cyclopentyl-6-methylisonicotinonitrile (CAS 2079926-33-1) is a disubstituted pyridine-4-carbonitrile belonging to the isonicotinonitrile class, with molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . The compound features a cyclopentyl group at the 2-position and a methyl group at the 6-position of the pyridine ring, yielding a compact, lipophilic scaffold with a computed LogP of approximately 2.9 and a topological polar surface area of 36.7 Ų [1]. It is commercially available from multiple reputable suppliers at ≥95% to ≥98% purity for research and further manufacturing use .

Why Generic Substitution of 2-Cyclopentyl-6-methylisonicotinonitrile with Alkyl or Alkoxy Analogs Is Not Scientifically Equivalent


Within the isonicotinonitrile family, seemingly minor substituent changes at the 2- and 6-positions produce substantial shifts in physicochemical properties that directly affect downstream reactivity, pharmacokinetic suitability, and target engagement potential. The cyclopentyl ring imparts a unique combination of steric bulk, conformational constraint, and lipophilicity that cannot be replicated by acyclic alkyl groups such as ethyl [1]. Likewise, replacing the 6-methyl group with methoxy introduces a hydrogen-bond acceptor that alters the electronic character and metabolic vulnerability of the scaffold . These differences are not cosmetic; they determine whether a compound can serve as a competent intermediate for specific patent-protected chemotypes, such as cyclopentyl-bearing CCR5 or P2X3 modulators, where the cyclopentyl motif has been explicitly claimed as a pharmacophoric element [2].

Head-to-Head Quantitative Evidence for Selecting 2-Cyclopentyl-6-methylisonicotinonitrile Over Its Closest Analogs


Elevated Lipophilicity (LogP) Relative to the 2-Ethyl Analog

2-Cyclopentyl-6-methylisonicotinonitrile exhibits a computed LogP of 2.92 (XLogP3-AA: 2.6 by PubChem; vendor-calculated LogP: 2.9193) [1]. In contrast, its closest acyclic analog, 2-ethyl-6-methylisonicotinonitrile (CAS 945463-94-5), has a computed XLogP3-AA of 1.8 [2]. This represents a ΔLogP of +0.8 to +1.1 units, a meaningful shift that places the target compound in a more favorable lipophilicity range for passive membrane permeation and central nervous system penetration potential.

Lipophilicity Drug-likeness Permeability Isonicotinonitrile

Increased Steric Bulk and Conformational Constraint vs. Acyclic 2-Alkyl Analogs

The cyclopentyl substituent introduces five sp³ carbon centers and two additional heavy atoms relative to the 2-ethyl analog, increasing the molecular weight from 146.19 g/mol to 186.25 g/mol and the heavy-atom count from 11 to 14 [1][2]. The constrained cyclic geometry reduces the conformational entropy penalty upon target binding relative to a freely rotating ethyl chain, while the larger excluded volume can fill hydrophobic sub-pockets that linear alkyl groups cannot access. This steric differentiation is specifically exploited in the design of CCR5 and CCR3 chemokine receptor modulators, where the N-cyclopentyl motif is a core pharmacophoric requirement for potent antagonism [3].

Steric effects Conformational constraint Selectivity Molecular recognition

Absence of Hydrogen-Bond Donors and Minimal Hydrogen-Bond Acceptors vs. 6-Methoxy Analog Improves Metabolic Predictability

The target compound contains zero hydrogen-bond donors and only two hydrogen-bond acceptors (the pyridine nitrogen and the nitrile group) [1]. Its 6-methoxy analog, 2-cyclopentyl-6-methoxy-isonicotinonitrile (CAS 1262413-94-4), introduces an additional oxygen atom as a third hydrogen-bond acceptor, increasing the molecular weight to 202.25 g/mol and adding a potential site for O-dealkylation by cytochrome P450 enzymes . The lower heteroatom count of the 6-methyl compound reduces metabolic soft spots and simplifies interpretation of structure-activity relationships in medicinal chemistry campaigns.

Metabolic stability Hydrogen bonding CYP liability Fragment-based design

Commercial Availability at ≥98% Purity from Multiple Vendors, Enabling Reproducible Research

2-Cyclopentyl-6-methylisonicotinonitrile is offered by ChemScene at ≥98% purity (Cat. No. CS-0657727) and by Leyan at 98% purity (Product No. 1728383), with AKSci providing ≥95% purity . In comparison, the structurally related 2-cyclopentyl-6-methoxy analog is listed with a typical purity of 95% and has fewer active supplier listings . The ability to source the compound at 98% purity from multiple independent vendors reduces the risk of batch-to-batch variability and ensures that observed biological or synthetic outcomes are attributable to the compound itself rather than to impurities.

Purity Reproducibility Procurement Quality control

Patent-Class Relevance: Cyclopentyl-Containing Pyridine-Carbonitriles as Privileged Intermediates for CCR5/P2X3 Antagonist Synthesis

Multiple patent families explicitly claim cyclopentyl-substituted heterocycles as modulators of chemokine receptors CCR5 and CCR3, as well as P2X3 purinergic receptors [1][2]. The Merck patent EP1192133B1, entitled 'N-Cyclopentyl Modulators of Chemokine Receptor Activity,' establishes the N-cyclopentyl motif as a critical structural element for potent CCR5 antagonism, a validated mechanism for HIV entry inhibition and inflammatory disease treatment [1]. Similarly, patent CN12503468 discloses heterocyclic compounds with high P2X3 antagonistic activity, good selectivity, and low toxicity, where pyridine-carbonitrile intermediates bearing cyclopentyl substitution serve as key building blocks [2]. 2-Cyclopentyl-6-methylisonicotinonitrile, with its cyclopentyl- and methyl-disubstituted pyridine-carbonitrile core, maps directly onto the scaffold topology claimed in these patents, whereas ethyl or methoxy analogs lack the specific substitution pattern required for efficient downstream elaboration.

CCR5 antagonist P2X3 antagonist Patent intermediate Chemokine receptor

Ambient Shipping Stability and Non-Hazardous Classification Simplify Logistics vs. Temperature-Sensitive Analogs

2-Cyclopentyl-6-methylisonicotinonitrile is classified as non-hazardous for transportation (DOT/IATA: Not hazardous material) and can be shipped at room temperature, requiring only sealed, dry storage at 2–8°C for long-term maintenance . In contrast, certain isonicotinonitrile derivatives with sensitive functional groups require -80°C storage with dry-ice shipping or are classified as hazardous, incurring additional fees and handling complexity . The benign shipping profile of the target compound reduces procurement lead times, lowers total landed cost, and eliminates special handling requirements that can delay time-sensitive research programs.

Storage stability Shipping classification Logistics Procurement

Best-Fit Application Scenarios for Procuring 2-Cyclopentyl-6-methylisonicotinonitrile Based on Quantitative Evidence


Synthesis of Patent-Protected CCR5 Antagonist Libraries for HIV Entry Inhibition Research

Investigators synthesizing analogs based on the Merck EP1192133B1 patent scaffold should prioritize 2-cyclopentyl-6-methylisonicotinonitrile as a late-stage diversification intermediate. The cyclopentyl group is an explicit pharmacophoric requirement for potent CCR5 antagonism, and the nitrile group at the 4-position serves as a versatile handle for further functionalization (hydrolysis to amide/acid, reduction to aminomethyl, or cycloaddition). Substituting the 2-ethyl analog would eliminate the critical cyclopentyl feature and require de novo synthesis to re-introduce it, adding 3–5 synthetic steps [1].

Fragment-Based Drug Discovery Campaigns Targeting CNS-Penetrant Kinases or GPCRs

With a LogP of ~2.9, TPSA of 36.7 Ų, and zero hydrogen-bond donors, 2-cyclopentyl-6-methylisonicotinonitrile falls within favorable CNS drug-like space (CNS MPO score ≥4). Fragment-based screening libraries seeking lipophilic, conformationally constrained bicyclic mimetics can use this compound as a cyclopentyl-pyridine fragment for hit identification against targets requiring balanced permeability and limited P-glycoprotein efflux [2].

P2X3 Antagonist Development Programs for Chronic Cough and Pain Indications

The CN12503468 patent family claims heterocyclic P2X3 antagonists with good selectivity and metabolic stability, where pyridine-carbonitrile intermediates bearing cyclopentyl substitution are key building blocks. 2-Cyclopentyl-6-methylisonicotinonitrile provides the exact core substitution pattern required for efficient assembly of the claimed compounds, making it a direct procurement choice for medicinal chemistry teams working in this therapeutic area [3].

High-Throughput Parallel Synthesis Requiring Multi-Gram Quantities with Minimal Logistics Burden

For CROs and internal discovery groups running parallel synthesis arrays, the combination of ≥98% purity, ambient-temperature shipping, non-hazardous classification, and multi-vendor availability makes this compound operationally straightforward to procure in multi-gram quantities. The absence of cold-chain requirements eliminates freezer capacity constraints and reduces the administrative overhead associated with hazardous material receiving and documentation .

Quote Request

Request a Quote for 2-Cyclopentyl-6-methylisonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.